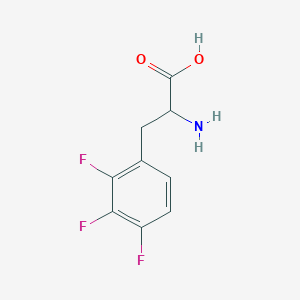

2,3,4-Trifluoro-DL-phenylalanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKZSVVTLDUTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Analytical Methodologies for Trifluorophenylalanine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the atomic-level investigation of molecular structure, dynamics, and intermolecular interactions. The introduction of fluorine into a biological system provides a distinct advantage due to the near absence of naturally occurring fluorine, creating a clear spectroscopic window. researchgate.net

¹⁹F NMR as a Probe for Conformational Analysis and Molecular Interactions

¹⁹F NMR spectroscopy is an exceptionally sensitive method for probing the conformational states of proteins and their interactions with other molecules. researchgate.net Because the chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, even subtle changes in protein conformation can lead to significant and measurable shifts in the ¹⁹F NMR spectrum. nih.gov This allows for the direct quantification of different conformational states that are in slow exchange on the NMR timescale. researchgate.net

The utility of ¹⁹F NMR extends to studying the dynamics of these conformational states through relaxation experiments (T₁ and T₂), which provide insights into molecular motions on timescales ranging from nanoseconds to seconds. researchgate.net For instance, in the study of G-protein coupled receptors (GPCRs), ¹⁹F NMR can monitor the ensemble of functional states, offering a dynamic perspective that complements the static, high-resolution structures obtained from X-ray crystallography. researchgate.net

Furthermore, ¹⁹F NMR is invaluable for characterizing ligand-receptor interactions. By incorporating a trifluorophenylalanine into a synthetic peptide ligand and a fluorotryptophan into the receptor, researchers can simultaneously observe distinct ¹⁹F NMR signals from both molecules, providing detailed information about the binding event. researchgate.net The binding of fluorinated phenylalanine analogs, such as 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine, to receptors has been shown to induce protein-specific shifts in the ¹⁹F NMR spectrum, confirming the binding of these analogs. nih.gov

Table 1: Applications of ¹⁹F NMR in Studying Trifluorophenylalanine-Containing Molecules

| Application | Description | Key Findings |

|---|---|---|

| Conformational Analysis | Monitoring changes in the ¹⁹F chemical shift to identify and quantify different protein conformations. nih.gov | Allows for the mapping of conformational changes that are inaccessible to crystallography and provides insights into protein dynamics. nih.gov |

| Molecular Interactions | Observing changes in ¹⁹F NMR signals upon ligand binding to characterize receptor-ligand interactions. researchgate.net | Enables the simultaneous monitoring of both ligand and receptor signals, providing detailed information on binding events. researchgate.net |

| Kinetic Analysis | Using NMR exchange phenomena (slow, intermediate, and fast exchange) to determine the rates of conformational changes. nih.gov | Provides quantitative data on the lifetimes of different conformational states. nih.gov |

Multidimensional NMR for Structural Elucidation of Incorporated Trifluorophenylalanines

While one-dimensional ¹⁹F NMR is powerful, multidimensional NMR techniques are essential for the complete structural elucidation of proteins containing incorporated trifluorophenylalanines. psu.edu The incorporation of stable isotopes like ¹³C and ¹⁵N, in conjunction with multidimensional experiments (2D, 3D, and even 4D), helps to resolve spectral overlap, which is a common challenge in the spectra of large biomolecules. psu.edunih.gov

These multidimensional experiments work by transferring magnetization between different nuclei, either through chemical bonds (scalar coupling) or through space (dipolar coupling). psu.edu This allows for the assignment of resonances to specific atoms within the protein structure. psu.edu For proteins larger than 25 kDa, which often present challenges for conventional NMR due to broad lines and limited chemical shift dispersion, uniform labeling with ¹³C and ¹⁵N is often required for resonance assignment. nih.gov

Once the resonances are assigned, structural information can be derived. For example, the Nuclear Overhauser Effect (NOE) provides distance constraints between protons that are close in space, which are then used to calculate a three-dimensional structure. nih.gov In the context of fluorinated proteins, homonuclear ¹⁹F-¹⁹F NOE experiments can be used to validate the binding modes of fluorinated ligands. The ability to thread the primary structure through the unassigned focal proton density and then refine the folded structure using molecular dynamics provides a robust method for determining protein structures. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for the analysis of biomolecules, including those containing trifluorophenylalanine.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Fidelity and Quantitative Analysis

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules like proteins and peptides, as it minimizes fragmentation and allows the molecule to remain intact. ESI-MS is used to confirm the successful incorporation of trifluorophenylalanine into a protein by accurately measuring the mass of the modified protein.

Beyond verification, ESI-tandem mass spectrometry (ESI-MS/MS) is a powerful tool for quantitative analysis. For example, it has been used for the differential diagnosis of hyperphenylalaninemia in newborns by simultaneously quantifying phenylalanine and tyrosine from dried blood spots. nih.gov This method demonstrates high sensitivity and is appropriate for neonatal screening. nih.gov The quantitative capabilities of ESI-MS are crucial for determining the extent of incorporation of the fluorinated amino acid and for subsequent quantitative proteomics studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Detection in Complex Biological Matrices

The analysis of trifluorophenylalanine-containing molecules within complex biological matrices such as plasma, urine, or cell lysates presents a significant challenge due to the presence of numerous interfering substances. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for such analyses, combining the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

LC separates the analyte of interest from the complex mixture before it enters the mass spectrometer, reducing matrix effects such as ion suppression or enhancement. nih.gov Matrix effects, where co-eluting components interfere with the ionization of the target analyte, can compromise the accuracy and precision of the assay. nih.gov The development of robust LC-MS/MS methods requires careful evaluation of these matrix effects. nih.gov

Modern LC-MS/MS platforms can rapidly switch between different scan modes, allowing for the simultaneous monitoring of the target analyte and potential interferences, even with the narrow peak widths produced by ultra-high-performance liquid chromatography (UPLC). waters.com This capability is essential for developing reliable bioanalytical methods for the detection and quantification of trifluorophenylalanine and its metabolites in complex biological samples. waters.compsu.edu Derivatization with reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) followed by LC-MS/MS can be employed for the simultaneous quantification of amino acid enantiomers in biological samples. mdpi.com

Table 2: LC-MS/MS Parameters for Analysis in Biological Matrices

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| LC System | High-performance liquid chromatography system for separation. | ACQUITY UPLC System waters.com |

| Column | Stationary phase for separating analytes. | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm waters.com |

| Mobile Phase | Solvents used to carry the sample through the column. | A: 0.1% NH₄OH; B: MeOH waters.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 600 µL/min waters.com |

| Ionization Mode | Method of ionization in the mass spectrometer. | ESI positive waters.com |

| MS System | The mass spectrometer used for detection. | Waters Xevo TQ MS waters.com |

Infrared Spectroscopy and Related Techniques

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. youtube.com Each functional group has a characteristic vibrational frequency, making IR spectroscopy a useful tool for identifying the functional groups present in a molecule. youtube.com

In the context of trifluorophenylalanine, IR spectroscopy can be used to confirm the presence of the fluorinated aromatic ring and other functional groups within the molecule. The IR spectrum is typically divided into two regions: the functional group region (above 1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). youtube.com The fingerprint region is unique to a specific molecule and can be used for identification by comparison to a known spectrum. youtube.com

For phenylalanine and its derivatives, characteristic bands for the benzene (B151609) ring are observed in the IR spectrum. researchgate.net For example, aromatic C=C stretching vibrations typically appear around 1605 and 1497 cm⁻¹, while aromatic =C-H out-of-plane bending vibrations are seen near 746 cm⁻¹. researchgate.net Cryogenic gas-phase infrared action spectroscopy has been used to obtain high-resolution IR spectra of fluorinated phenylalanine derivatives, revealing details about their structure, such as the presence of short NH+···F hydrogen bonds. fu-berlin.de This high-resolution technique allows for the unambiguous assignment of different conformers, which is often not possible with broader-line techniques like IRMPD spectroscopy. fu-berlin.de

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3,4-Trifluoro-DL-phenylalanine |

| 3-fluoro-L-phenylalanine |

| 4-fluoro-L-phenylalanine |

| Phenylalanine |

| Tyrosine |

| Fluorotryptophan |

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Conformational Studies

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy has emerged as a powerful tool for the structural elucidation of ions in the gas phase. nih.govnih.gov This technique is particularly valuable for studying the intrinsic conformational preferences of molecules, free from solvent effects. By coupling a tunable infrared laser with a mass spectrometer, IRMPD allows for the acquisition of vibrational spectra of mass-selected ions. wikipedia.orgresearchgate.net The process involves the absorption of multiple infrared photons by an ion, leading to an increase in its internal energy and eventual fragmentation. wikipedia.org An IRMPD spectrum is generated by plotting the fragmentation yield as a function of the infrared laser frequency, which corresponds to the vibrational modes of the molecule. researchgate.net

Recent studies on fluorinated phenylalanine derivatives have demonstrated the utility of IRMPD in revealing detailed structural information. For instance, cryogenic gas-phase infrared spectroscopy, a related high-resolution technique, has been used to investigate protonated fluorinated phenylalanines. mpg.de These studies have shown that the position of fluorine substitution on the phenyl ring significantly influences the gas-phase structure of the amino acid. mpg.de

In the case of fluorinated phenylalanine cations, a competition exists between cation-π interactions, where the protonated amine group interacts with the phenyl ring, and NH+⋯F hydrogen bonds. mpg.de For structures fluorinated in the meta- or para-position, strong cation-π interactions are typically observed. mpg.de However, for ortho-fluorinated compounds, a defined and remarkably short NH+⋯F hydrogen bond can be formed. mpg.de For example, in the protonated ortho-fluorophenylalanine cation, an exceptionally short H⋯F distance of 1.79 Å has been reported. mpg.de

Table 1: Comparison of Gas-Phase Structures for Fluorinated Phenylalanine Cations

| Compound | Dominant Interaction | H⋯F Distance (Å) |

| Protonated ortho-fluorophenylalanine | NH+⋯F hydrogen bond | 1.79 mpg.de |

| Protonated meta-fluorophenylalanine | Cation-π interaction | - |

| Protonated para-fluorophenylalanine | Cation-π interaction | - |

| Protonated F5-Phe | NH+⋯F hydrogen bond | - |

This table is generated based on findings from related fluorinated phenylalanine compounds to illustrate the expected utility of IRMPD for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Implications

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile and widely used analytical technique that provides information about the chemical bonding and molecular structure of a substance. rtilab.comnih.gov The technique is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. youtube.com An FTIR spectrum represents a molecular "fingerprint," with characteristic absorption bands corresponding to specific functional groups. rtilab.com

FTIR spectroscopy is a powerful tool for the analysis of amino acids. nih.gov It can be used to identify the presence of key functional groups such as the carboxylic acid (-COOH), the amino group (-NH2), and the aromatic ring. The vibrational frequencies of these groups are sensitive to their local environment, including hydrogen bonding and the presence of substituent groups. nih.gov

For phenylalanine, the FTIR spectrum exhibits characteristic bands for the aromatic C-H stretching, C=C stretching of the phenyl ring, and the vibrations of the amino acid backbone. researchgate.net When fluorine atoms are introduced into the phenyl ring, as in this compound, significant changes in the FTIR spectrum are expected. The strong electronegativity of fluorine will influence the electron distribution in the phenyl ring, leading to shifts in the vibrational frequencies of the aromatic ring modes. Furthermore, the C-F bonds themselves will give rise to strong absorption bands, typically in the 1000-1400 cm⁻¹ region.

Table 2: General FTIR Spectral Regions for Amino Acid Analysis

| Wavenumber Range (cm⁻¹) | Associated Vibrational Modes |

| 3300-2500 | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3100-3000 | Aromatic C-H stretch |

| 1760-1690 | C=O stretch (carboxylic acid) |

| 1600-1450 | Aromatic C=C stretch, N-H bend |

| 1400-1000 | C-F stretch |

This table provides a general guide to the expected spectral regions of interest for the FTIR analysis of this compound.

Fundamental Research on the Impact of Fluorine Substitution on Biochemical and Biophysical Properties of Phenylalanine Analogs

Modulation of Hydrophobicity, Polarity, and Partitioning Behavior

The substitution of hydrogen atoms with more electronegative fluorine atoms significantly alters the electronic properties and solvation characteristics of the phenylalanine side chain. A general trend observed with fluorinated amino acids is an increase in hydrophobicity. nih.govresearchgate.netnih.gov This increased lipophilicity can enhance the partitioning of the amino acid into nonpolar environments, such as the interior of proteins or cellular membranes. nih.govnih.govnapstic.cn

Fluorination of the aromatic ring increases hydrophobicity, a property that has been shown to enhance the membrane insertion of aromatic side chains. nih.govnih.gov For instance, studies on fluorinated aromatic amino acids have demonstrated that their increased hydrophobicity can strengthen binding affinity in certain biological contexts. nih.gov While specific experimental partitioning data such as logP or logD values for 2,3,4-Trifluoro-DL-phenylalanine are not extensively documented in the literature, the collective effect of three fluorine atoms is expected to render its side chain considerably more hydrophobic than that of native phenylalanine. This is consistent with observations for other fluorinated phenylalanine analogs, such as pentafluorophenylalanine. nih.govnih.gov

Table 1: Impact of Fluorination on the Hydrophobicity of Phenylalanine Analogs This interactive table summarizes the general trend of hydrophobicity upon fluorination. Specific values are often context-dependent and determined experimentally.

| Compound | Fluorination Pattern | Expected Hydrophobicity Change (vs. Phenylalanine) | Rationale |

| Phenylalanine | None | Baseline | Reference compound |

| 4-Fluorophenylalanine | Mono-fluorination | Increased | Fluorine is more hydrophobic than hydrogen |

| 2,3,4-Trifluorophenylalanine | Tri-fluorination | Significantly Increased | Cumulative effect of three fluorine atoms |

| Pentafluorophenylalanine | Per-fluorination | Maximally Increased | Highest degree of fluorination on the ring |

This table is generated based on established trends in the literature. nih.govnih.gov

Influence on Acidity and Basicity (pKa modulation)

The strong electron-withdrawing inductive effect of fluorine atoms has a profound impact on the acidity and basicity of nearby ionizable groups. fu-berlin.de When incorporated into the phenylalanine ring, fluorine atoms decrease the electron density of the entire molecule, thereby influencing the pKa values of the α-amino and α-carboxyl groups. nih.govfu-berlin.de

Generally, the presence of fluorine increases the acidity (lowers the pKa) of both the carboxylic acid and the ammonium (B1175870) group. fu-berlin.de The effect is typically more pronounced on the α-amino group. fu-berlin.de For each fluorine atom added to an aromatic ring, a decrease in the pKa values is expected. researchgate.net For this compound, the cumulative inductive effect of three fluorine atoms is anticipated to cause a significant reduction in the pKa of both the amino and carboxyl moieties compared to unsubstituted phenylalanine. This increased acidity can alter the charge state of the amino acid at a given pH, which in turn affects its role in electrostatic interactions and catalysis within a protein.

Table 2: Representative pKa Values of Phenylalanine and a Fluorinated Analog This interactive table illustrates the effect of fluorination on the pKa values of phenylalanine's ionizable groups.

| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) | Reference |

| L-Phenylalanine | ~1.83 - 2.20 | ~9.09 - 9.24 | General textbook values |

| 4-Fluoro-L-phenylalanine | ~2.23 | ~8.95 | nih.gov |

| This compound | Expected < 2.2 | Expected < 9.0 | Predicted trend based on electronic effects fu-berlin.deresearchgate.net |

Note: The pKa values for this compound are predicted based on the known electronic effects of fluorine. fu-berlin.deresearchgate.net

Conformational Effects and Steric Constraints Induced by Trifluorination

The introduction of fluorine atoms into the phenylalanine side chain imposes significant conformational constraints. nih.gov These constraints arise from a combination of steric effects and unique stereoelectronic interactions involving the highly polar C-F bond. Fluorine is larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å), and the presence of three fluorine atoms on one face of the phenyl ring in this compound creates considerable steric bulk.

This steric hindrance, combined with electrostatic interactions (e.g., dipole-dipole), restricts the rotation around the Cα-Cβ (chi1) and Cβ-Cγ (chi2) bonds, leading to a more defined set of preferred side-chain conformations. Studies on other fluorinated phenylalanines have shown that the position of fluorination dramatically influences the gas-phase structure, modulating the balance between competing non-covalent forces such as cation-π interactions and intramolecular hydrogen bonds. mpg.dersc.org For instance, the computed lowest-energy structures of proton-bound dimers of ortho- and para-fluorophenylalanine show tilted phenyl rings, a deviation from the antiparallel "sandwich-like" arrangement seen in meta-fluorophenylalanine and phenylalanine itself. rsc.orgmpg.de The specific 2,3,4-substitution pattern in trifluorophenylalanine would be expected to create a unique conformational landscape, influencing how the side chain presents itself for molecular interactions within a peptide or protein. acs.org

Electronic Effects and Aromatic Interactions

Fluorination profoundly alters the electronic nature of the phenylalanine aromatic ring, which is central to its interaction capabilities. The high electronegativity of fluorine atoms acts to withdraw electron density from the π-system. researchgate.netmpg.de

A key consequence of withdrawing electron density from an aromatic ring is the modulation of its molecular quadrupole moment. researchgate.net Benzene (B151609) possesses a negative quadrupole moment, characterized by an electron-rich π-face and an electron-poor periphery. researchgate.netwikibooks.org The introduction of strongly electron-withdrawing fluorine atoms can systematically reduce and eventually invert this quadrupole moment to become positive. researchgate.netnih.gov A positive quadrupole moment signifies an electron-deficient π-face, making the ring capable of engaging in favorable electrostatic interactions with anions, known as anion-π interactions. researchgate.net

With three fluorine substituents, the phenyl ring of this compound is expected to have a significantly altered, likely positive, quadrupole moment. This electronic feature enables it to act as an anion-binding motif, an interaction not typically favored by the electron-rich ring of standard phenylalanine. This capacity for anion-quadrupole interactions can be a crucial factor in molecular recognition at protein interfaces or in the binding of anionic substrates. rsc.org

Table 3: Quadrupole Moments (Qzz) of Benzene and Fluorinated Derivatives This interactive table shows how fluorination inverts the quadrupole moment of the aromatic ring, enabling anion-π interactions. The quadrupole moment is a measure of the non-uniform distribution of charge.

| Molecule | Quadrupole Moment (Qzz) (Buckingham, B) | Implication |

| Benzene | -8.48 | Electron-rich face, interacts with cations |

| 1,3,5-Trifluorobenzene | ~0 | Neutral face |

| Hexafluorobenzene | +9.5 | Electron-deficient face, interacts with anions |

| 2,3,4-Trifluorobenzene | Positive (Predicted) | Electron-deficient face, capable of anion-π interactions |

Data sourced from researchgate.netnih.govrsc.org. The value for 2,3,4-Trifluorobenzene is predicted based on the established trend.

The electron-deficient nature of the trifluorinated ring also modifies its π-stacking behavior. rsc.org Traditional π-stacking, as seen between two phenylalanine or other electron-rich aromatic rings, is driven by a combination of electrostatic (quadrupole-quadrupole) and dispersion forces. Fluorination disrupts this type of interaction by reducing the electron density of the ring. rsc.orgworktribe.com

However, this does not eliminate aromatic interactions but rather changes their nature. The electron-deficient ring of this compound can participate in favorable stacking interactions with electron-rich aromatic residues like tryptophan, tyrosine, or histidine. This "quadrupole-complementary" stacking can be a significant contributor to molecular stability. wikibooks.org Studies on halobenzenes show that the presence of fluorine reduces the prevalence of co-facial π-stacking and favors offset or edge-to-face geometries. rsc.org Therefore, incorporating this compound into a peptide sequence can be used to specifically tailor the geometry and energetics of aromatic packing within a folded structure. nih.gov

Hydrogen Bonding Propensity and Its Role in Molecular Recognition

While the C-F bond is highly polar, organic fluorine is generally considered a weak hydrogen bond acceptor. researchgate.netnih.gov However, under specific circumstances, it can participate in meaningful hydrogen bonding interactions that influence conformation and molecular recognition. nih.gov These can include C-F···H-N and C-F···H-C type bonds. mpg.de

Of particular relevance to this compound is the potential for intramolecular hydrogen bonding. Gas-phase studies on protonated ortho-fluorophenylalanine have revealed the existence of a remarkably short and strong NH+···F hydrogen bond between the protonated amine of the backbone and the ortho-fluorine on the ring. mpg.dersc.org This interaction is strong enough to compete with and alter the geometry of the otherwise dominant cation-π interaction. mpg.de Given that this compound possesses an ortho-fluorine (at position 2), it is plausible that a similar intramolecular hydrogen bond could form, thereby stabilizing a specific rotameric state of the side chain. Such a defined conformational preference would have significant implications for its binding to receptors or enzyme active sites, where precise positioning is key for recognition.

Applications of Trifluorophenylalanine Analogs in Advanced Protein and Peptide Science

Engineering of Proteins and Peptides with Incorporated Trifluorophenylalanine

The precise placement of 2,3,4-Trifluoro-DL-phenylalanine within a polypeptide chain is achieved through sophisticated biochemical and chemical methodologies. These techniques allow for the global or site-specific modification of proteins, tailoring their properties for diverse research and industrial needs. acs.org

Several powerful methods have been developed to incorporate ncAAs like trifluorophenylalanine into proteins, moving beyond the canonical 20 amino acids. azolifesciences.com These techniques can be broadly categorized into in vivo and in vitro systems.

Genetic Code Expansion (GCE): This in vivo technique is a primary method for site-specific incorporation. mdpi.comnih.gov It relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govnih.gov This pair functions independently of the host cell's endogenous translational machinery. The process involves mutating a codon, typically a stop codon like the amber codon (TAG), at the desired site in the gene of interest. acs.orgnih.gov The engineered aaRS specifically recognizes and attaches the ncAA (e.g., trifluorophenylalanine) to its cognate tRNA. This ncAA-loaded tRNA then recognizes the mutated codon during ribosome-mediated protein synthesis, inserting the ncAA at the specified position. mdpi.comnih.gov

Selective Pressure Incorporation (SPI): The SPI method leverages the substrate promiscuity of some endogenous aaRSs. nih.gov It is used in auxotrophic host strains that cannot synthesize a particular canonical amino acid. nih.gov The host is first grown in a medium with a limited supply of this canonical amino acid. Once depleted, the ncAA, a structural analog like trifluorophenylalanine, is introduced into the medium. nih.gov The cellular machinery then incorporates the ncAA into the target protein in place of its canonical counterpart. nih.gov

Cell-Free Protein Synthesis (CFPS): This in vitro method provides a more controlled environment for ncAA incorporation, mitigating issues of cytotoxicity or poor cellular uptake of the ncAA. nih.gov The system uses cell lysates containing all the necessary components for transcription and translation. The ncAA is added directly to the reaction mixture, where it can be incorporated into the growing polypeptide chain. nih.gov

Frameshift Suppression: A more recent development involves the use of quadruplet codons (four-base codons) instead of the standard triplet codons. This approach expands the genetic code without requiring extensive genome modifications and allows for the incorporation of multiple, distinct ncAAs into a single protein. azolifesciences.commdpi.comnih.gov

| Method | Description | Key Features | Primary Application |

| Genetic Code Expansion (GCE) | Utilizes an orthogonal aaRS-tRNA pair to incorporate an ncAA at a specific site designated by a reassigned codon (e.g., amber stop codon). nih.govnih.gov | Site-specific; Requires engineered synthetase/tRNA pairs. | Precise placement of a single ncAA for functional studies. acs.org |

| Selective Pressure Incorporation (SPI) | Employs an auxotrophic host and relies on the ability of native cellular machinery to utilize an ncAA analog when the canonical amino acid is absent. nih.gov | Residue-specific (global replacement); Does not require genetic modification of the translation machinery. | Global modification of proteins to enhance overall properties like stability. acs.org |

| Cell-Free Protein Synthesis (CFPS) | In vitro synthesis using cell extracts, allowing direct addition of the ncAA to the reaction. nih.gov | Bypasses the cell membrane, avoiding toxicity and uptake issues. nih.gov | Rapid prototyping and synthesis of proteins containing ncAAs that are toxic to cells. nih.gov |

| Frameshift Suppression | Expands the genetic code by using quadruplet codons to code for ncAAs, read by tRNAs with a corresponding four-base anticodon. azolifesciences.commdpi.com | Allows for multiple, different ncAAs in one protein; Avoids genome-wide editing. nih.gov | Creating complex proteins with multiple novel functionalities. azolifesciences.com |

Solid Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis and is highly effective for creating peptides containing ncAAs like 2,3,4-trifluorophenylalanine. nih.govnih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govbachem.com This solid-phase attachment simplifies the purification process, as excess reagents and soluble by-products can be easily washed away by filtration after each step. bachem.com

The synthesis is typically performed from the C-terminus to the N-terminus. nih.gov The core cycle of SPPS involves two main steps:

Deprotection: The Nα-protecting group of the resin-bound amino acid is removed. The most common protecting group strategy is the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by treatment with a base like piperidine. nih.govnih.gov An alternative is the Boc (tert-butyloxycarbonyl) strategy, which uses an acid for deprotection. nih.gov

Coupling: The next Nα-protected amino acid in the sequence is activated and coupled to the newly exposed amine of the resin-bound peptide. nih.gov Various coupling reagents are available to facilitate this amide bond formation. nih.gov

This cycle is repeated until the desired peptide sequence is assembled. youtube.com For the incorporation of 2,3,4-trifluorophenylalanine, a corresponding Fmoc- or Boc-protected derivative (e.g., Fmoc-2,3,4-Trifluoro-DL-phenylalanine-OH) is used during the coupling step at the desired position in the sequence. rsc.org

Once the synthesis is complete, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA). bachem.comnih.gov The crude peptide is then purified, often using high-performance liquid chromatography (HPLC). nih.gov SPPS is highly automated and allows for the efficient synthesis of peptides, including those with complex modifications. bachem.com

Effects on Protein and Peptide Structure, Folding, and Stability

The introduction of trifluorophenylalanine can have profound effects on the biophysical properties of a peptide or protein. The strong electron-withdrawing nature of the fluorine atoms alters the electronic environment of the aromatic ring, influencing non-covalent interactions that govern protein structure and stability. nih.gov

Secondary structures, such as α-helices and β-sheets, form the fundamental building blocks of a protein's three-dimensional architecture. youtube.comyoutube.com They are stabilized by a network of hydrogen bonds between backbone amide and carbonyl groups. youtube.com The propensity of a peptide sequence to adopt a particular secondary structure is influenced by the constituent amino acids. libretexts.org

The incorporation of fluorinated phenylalanines can modulate these structures. While specific data on 2,3,4-trifluorophenylalanine is part of a broader field of study, the principles of fluorination apply. The increased hydrophobicity of the fluorinated ring can strengthen hydrophobic interactions that stabilize the core of a protein, which in turn can influence the arrangement of secondary structural elements. Molecular dynamics simulations have shown that fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) promote secondary structure formation by displacing water, which reduces competition for hydrogen bonding and provides a low dielectric environment that favors intra-peptide hydrogen bonds. nih.gov A similar localized effect may be exerted by the fluorinated side chain of an incorporated amino acid, potentially enhancing the stability of adjacent α-helices or β-sheets. nih.gov

| Secondary Structure | Description | Influence of Fluorination |

| Alpha-Helix | A spiral structure where the polypeptide backbone is coiled, stabilized by hydrogen bonds between the C=O of residue 'i' and the N-H of residue 'i+4'. youtube.com | The increased hydrophobicity of the fluorinated ring can drive the helix to pack more tightly within the protein core. The altered electronic character of the ring can also modify aromatic-aromatic or aromatic-backbone interactions that fine-tune helical conformation. |

| Beta-Sheet | A structure formed by two or more adjacent polypeptide chains (beta-strands) linked laterally by hydrogen bonds. libretexts.org | Fluorination can enhance the stability of β-sheets by promoting stronger hydrophobic packing between sheets or between the sheet and other parts of the protein. This is particularly relevant in the context of amyloid fibrils, where β-sheet structures are predominant. nih.gov |

A significant advantage of incorporating fluorinated amino acids is the enhancement of protein stability. nih.gov This "fluoro-stabilization effect" arises from the unique properties of the carbon-fluorine bond and the increased hydrophobicity of the fluorinated side chain. nih.gov

Thermal Stability: Proteins containing fluorinated phenylalanines often exhibit increased melting temperatures (Tm), the temperature at which 50% of the protein is denatured. mdpi.com For instance, studies on the villin headpiece subdomain (HP35) showed that incorporating tetrafluorinated phenylalanines resulted in significantly increased thermal and thermodynamic stability compared to the wild type or even pentafluorophenylalanine variants. nih.gov This enhancement is attributed to favorable electrostatic interactions and strengthened hydrophobic packing within the protein's core. nih.gov

Chemical Stability: The C-F bond is exceptionally strong and stable, making the fluorinated aromatic ring less susceptible to chemical or enzymatic degradation. nih.gov This can increase the protein's resistance to proteolysis and enhance its shelf life, a crucial factor for therapeutic proteins and peptide-based products. nih.gov The increased hydrophobicity can also lead to more robust protein structures that are less prone to denaturation by chemical agents.

Protein folding is the process by which a polypeptide chain acquires its functionally active, three-dimensional structure. youtube.comnih.gov This process can be a complex journey through a vast conformational landscape, sometimes involving transient intermediate states. ucdavis.edunih.gov Misfolding can lead to the formation of non-functional and often toxic protein aggregates, a hallmark of several diseases. nih.gov

The incorporation of 2,3,4-trifluorophenylalanine can influence both the folding pathway and the kinetics of aggregation.

Folding Pathways: By stabilizing key hydrophobic interactions within the protein core, the fluorinated residue can guide the folding process towards the native state more efficiently. It may stabilize folding intermediates or lower the energy barrier to reach the final folded conformation, potentially accelerating the folding process. ucdavis.edu The defined structure of the folding pathway is determined by the interactions between different parts of the protein as it collapses into its final form. nih.gov

Elucidating Protein and Enzyme Function

The precise functionalities of proteins and enzymes are dictated by intricate interactions at their active and binding sites. Trifluorophenylalanine analogs serve as powerful probes to dissect these molecular events.

Probing Enzyme-Substrate Interactions and Enzyme Inhibition Mechanisms

The introduction of trifluorophenylalanine into substrates or inhibitors allows for detailed investigation of enzyme-substrate interactions and inhibition mechanisms. The fluorine atoms alter the electronic properties of the phenyl ring, which can influence binding affinity and catalytic rates, providing insight into the enzyme's mechanism. For example, replacing the native phenylalanine with a fluorinated analog can impact hydrophobic and electronic interactions within the active site, as observed in studies of insulin-regulated aminopeptidase, where a phenylalanine residue (Phe544) is crucial for substrate and inhibitor binding through hydrophobic packing. nih.gov While not a direct study on 2,3,4-trifluorophenylalanine, this highlights the principle that modifying the phenyl ring of phenylalanine affects enzyme interaction.

Furthermore, fluorinated phenylalanine derivatives are valuable tools for identifying enzyme-substrate complexes and understanding mechanisms of protein aggregation. nih.gov The altered properties can help stabilize these complexes for structural studies or modulate the kinetics of the enzymatic reaction. In some cases, the inhibition of an enzyme is not due to direct interaction with the catalytic site but rather with the transport of the substrate across cellular membranes, as seen with certain amino acid analogs affecting dopamine (B1211576) synthesis in synaptosomes. nih.gov This demonstrates the multifaceted ways fluorinated analogs can be used to probe enzymatic systems.

Modulating Protein-Protein Recognition and Interaction Interfaces

Protein-protein interactions (PPIs) are central to cellular signaling and function. Engineering these interaction interfaces with non-natural amino acids like trifluorophenylalanine can modulate their recognition and binding affinity. The introduction of the trifluorinated phenyl group can create new, favorable contacts or introduce steric hindrance to disrupt unwanted interactions.

The unique electronic nature of the C-F bond can lead to favorable orthogonal multipolar interactions with protein backbone groups, stabilizing specific conformations and enhancing binding. Conversely, these analogs can be strategically placed to block pathogenic PPIs, offering a route to novel therapeutics. Research in protein engineering frequently utilizes non-natural phenylalanine derivatives to introduce specific functional groups, allowing for precise control over protein structure and function.

Design of Metabolically Stable Peptides and Protein Therapeutics

A significant challenge for peptide-based drugs is their susceptibility to degradation by proteases. Incorporating fluorinated phenylalanine analogs is a well-established strategy to enhance the metabolic stability of these therapeutics. nih.govmdpi.com The fluorine atoms provide steric shielding, hindering the approach of proteolytic enzymes and thereby increasing the peptide's half-life in vivo. mdpi.com

The inclusion of these modified amino acids can significantly improve the bioavailability and pharmacokinetic profile of peptide drugs. nih.gov This increased stability allows for less frequent dosing and a more sustained therapeutic effect. This strategy is a key component in the development of next-generation peptide-based pharmaceuticals for a wide range of diseases. mdpi.com

Development of Spectroscopic Probes for Biochemical Systems

Trifluorophenylalanine analogs are exceptionally useful as spectroscopic probes for studying biochemical systems. The fluorine-19 (¹⁹F) nucleus has favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy, including 100% natural abundance and high sensitivity. Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a clear window to observe the local environment of the incorporated fluorinated amino acid without background noise from other atoms.

By placing a trifluorophenylalanine at a specific site within a protein, researchers can use ¹⁹F NMR to monitor:

Protein Folding and Stability: Changes in the ¹⁹F chemical shift can report on the local environment, indicating conformational changes during folding or in response to denaturants. nih.gov

Ligand Binding: The binding of a small molecule or another protein can perturb the environment of the ¹⁹F probe, leading to observable changes in the NMR spectrum.

Enzyme Dynamics: The probe can provide information on the dynamic changes occurring within an enzyme's active site during catalysis.

This site-specific information is invaluable for understanding the relationship between protein structure, dynamics, and function at a level of detail often inaccessible by other methods.

Computational Chemistry and Molecular Modeling Studies of Trifluorophenylalanine and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.dewikipedia.org It is a widely used computational tool in chemistry and materials science for calculating properties like molecular geometries, vibrational frequencies, and electronic characteristics. mpg.dersc.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally feasible than methods that rely on the full many-electron wavefunction. mpg.de

In the context of 2,3,4-Trifluoro-DL-phenylalanine, DFT would be employed to perform a thorough conformational analysis. By systematically rotating the key dihedral angles (φ, ψ, and χ) that define the amino acid's structure, a potential energy surface can be generated. nih.govnih.gov This analysis identifies the lowest energy conformers, or the most stable three-dimensional shapes of the molecule. nih.gov For dipeptides and more complex systems, this can involve optimizing hundreds of possible conformations to find the most stable geometries. nih.govnih.gov

Furthermore, DFT is used to calculate fundamental electronic properties. These calculations provide insights into the molecule's reactivity and spectroscopic behavior. While specific DFT data for this compound is not extensively published, the table below illustrates the typical electronic properties that would be calculated for a given conformer.

| Calculated Property | Description | Typical Calculated Value (Example) |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in a specific conformation. Lower values indicate greater stability. | -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | +Z eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic excitation energy. | (Y+Z) eV |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the distribution of partial charges. | D Debyes |

Note: The values in this table are placeholders and represent the type of data generated from DFT calculations.

The results from these calculations are crucial for understanding how the specific placement of three fluorine atoms on the phenyl ring affects the molecule's shape and electronic character compared to natural phenylalanine.

Molecular Dynamics Simulations for Hydration Free Energies and Protein-Ligand Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and thermodynamic properties of biological systems. nih.gov

For a molecule like this compound, MD simulations are particularly useful for two key areas:

Hydration Free Energies: Simulations of the amino acid in a box of water molecules can be used to calculate the free energy of hydration. This value indicates how favorably the molecule interacts with water, a key determinant of its solubility and hydrophobic character. The trifluoromethyl group (CF3) is known to be hydrophobic, and MD simulations can quantify the effect of such fluorination on solvation. nih.gov Studies on related fluorinated compounds in water show that while fluorination can enhance the structure of surrounding water, it can also lead to aggregation driven by hydrophobic interactions. nih.gov

Protein-Ligand Interactions: When designing peptides or drugs, it is vital to understand how a modified amino acid interacts with its protein target. MD simulations can model the process of a ligand binding to a protein, revealing the stability of the resulting complex and the specific interactions that hold it together. nih.govresearchgate.net The simulation tracks the movements of the ligand within the protein's binding site, allowing for the analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. researchgate.net The binding free energy, a measure of binding affinity, can be calculated from these simulations, providing a prediction of how strongly the fluorinated ligand will bind to its target. nih.gov

| Simulation Type | Key Outputs | Insight Gained for Trifluorophenylalanine |

|---|---|---|

| Solvation in Water | Radial Distribution Functions (RDFs), Hydration Free Energy | Quantifies solubility and the effect of fluorine on local water structure. |

| Protein-Ligand Complex | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Binding Free Energy (e.g., MM/PBSA) | Assesses the stability of the bound complex and predicts binding affinity. |

These simulations provide a dynamic picture that complements the static view from DFT, explaining how the fluorinated amino acid behaves in a complex, solvated biological environment. acs.org

Quantum Chemical Calculations for Intermolecular Interaction Prediction

The interactions between molecules govern everything from crystal packing to protein-ligand binding. Quantum chemical calculations offer a precise way to dissect and quantify these intermolecular forces. ucsb.edunih.gov Unlike classical force fields used in MD, quantum methods explicitly model the electronic rearrangements that occur when molecules interact.

For fluorinated molecules like this compound, these calculations are essential for understanding the unique nature of fluorine-involved interactions. Key non-covalent interactions that can be analyzed include:

Hydrogen Bonds: Fluorine can act as a weak hydrogen bond acceptor. Quantum calculations can determine the strength and geometry of these bonds. nih.gov

Van der Waals Interactions: These are ubiquitous attractive forces that are crucial for molecular recognition. mdpi.com

Orthogonal Multipolar Interactions: The highly polarized C-F bond can engage in favorable electrostatic interactions, for instance with the carbonyl groups (C=O) of a protein backbone. nih.gov Quantum calculations can quantify the energetic contribution of these interactions.

Halogen Bonds: Although less common for fluorine, the potential for fluorine to act as a halogen bond donor can be investigated in specific molecular environments. numberanalytics.com

Methods like Symmetry-Adapted Perturbation Theory (SAPT) or energy decomposition analysis (EDA) can be used to break down the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, induction (polarization), and dispersion (London forces). nih.gov This provides a detailed understanding of what drives the interaction. The Non-Covalent Interaction (NCI) index is another tool that helps visualize regions of hydrogen bonding, van der Waals forces, and steric repulsion in real space. mdpi.com

Rational Design Principles for Fluorinated Biomolecules Based on Computational Insights

The insights gained from computational studies form the basis for the rational design of novel biomolecules with enhanced properties. nih.govnih.gov By understanding how fluorination impacts structure and interactions, scientists can strategically engineer proteins and peptides with desired functions. nih.govresearchgate.net

Computational approaches have led to several key design principles for incorporating fluorinated amino acids:

Enhanced Protein Stability: Fluorination of hydrophobic cores can increase protein stability. nih.govumich.edu The unusual properties of fluorocarbons, including their tendency to phase segregate from hydrocarbons (the "fluorous effect"), can lead to more stable protein folding. nih.gov Computational models can predict which positions in a protein core are optimal for substitution with a fluorinated analog to maximize this stabilizing effect.

Modulation of Binding Affinity: The unique intermolecular interactions of fluorine can be harnessed to improve the binding affinity of a ligand to its protein target. Computational algorithms like FMAP have been developed to identify "fluorophilic" sites on a protein where the introduction of a fluorine atom on a ligand would result in favorable multipolar interactions with the protein backbone. nih.gov This allows for the rational design of more potent inhibitors.

Altering Conformation and Function: The steric bulk and electronic properties of fluorine can influence the conformational preferences of a peptide chain, which can be used to design peptides that adopt specific secondary structures or to create enzyme inhibitors that lock the target in a desired state. nih.gov

The integration of these computational methods provides a powerful workflow for the design of fluorinated biomolecules. DFT and quantum chemical calculations provide fundamental parameters and an understanding of interactions, which can then be used to inform and refine larger-scale MD simulations and guide rational design strategies. nih.govresearchgate.net

Emerging Research Directions for 2,3,4 Trifluoro Dl Phenylalanine and Fluorinated Phenylalanine Analogs

Development of Next-Generation Stereoselective and Biocatalytic Synthesis Methods

The synthesis of fluorinated amino acids with high stereochemical purity is a significant challenge. Recent advances have moved beyond traditional, often harsh, chemical methods towards more environmentally benign and highly selective biocatalytic approaches.

Enzymatic and biocatalytic methods are at the forefront of producing enantiomerically pure fluorinated amino acids. nih.govmdpi.com These methods offer high selectivity and operate under mild conditions. nih.govbenthamdirect.com One promising strategy is the use of transaminases, which can catalyze the conversion of a keto acid precursor to the corresponding amino acid with high stereocontrol. Researchers are actively exploring and engineering transaminases with broader substrate specificity to accommodate fluorinated precursors. benthamdirect.com

Another powerful approach is enzymatic deracemization, where an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the desired D- or L-amino acid. For instance, D-amino acid oxidase (DAAO) has been used to deracemize various substituted phenylalanines with high efficiency. nih.gov While specifically documented for isomers like 3,4,5-trifluoro-phenylalanine, this technology represents a valid alternative to classical chemical resolutions for producing optically pure fluorinated phenylalanine enantiomers. nih.gov

Directed evolution and protein engineering are being employed to create novel enzymes with tailored functions. nih.gov For example, nonheme Fe enzymes have been repurposed through directed evolution to catalyze enantioselective C(sp³)–H fluorination, a previously unknown reaction in nature. researchgate.net This groundbreaking work opens the door to the direct, stereoselective fluorination of amino acid precursors. Similarly, the evolution of enzymes like tryptophan synthase has enabled the efficient synthesis of other fluorinated amino acids from simple fluorinated building blocks. mdpi.com

Table 1: Comparison of Synthesis Strategies for Fluorinated Amino Acids

| Method | Description | Advantages | Challenges |

| Chemical Synthesis | Traditional organic chemistry methods, such as Negishi cross-coupling of aryl halides with organozinc compounds. ontosight.ai | Well-established, versatile for various substitution patterns. | Often requires harsh reagents, multiple steps, and can produce racemic mixtures requiring resolution. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases, oxidases) to selectively modify one enantiomer in a racemic mixture, allowing for separation. nih.govmdpi.com | High enantioselectivity, mild reaction conditions. | Limited to the specific substrates the native enzyme can accept; the theoretical yield is 50% for the desired enantiomer without a racemization step. |

| Asymmetric Biocatalysis | Use of engineered enzymes (e.g., transaminases) to convert a prochiral precursor into a single enantiomer of the desired amino acid. benthamdirect.com | High enantioselectivity (>99% ee), potentially high yields, environmentally benign. | Requires development and optimization of enzymes for non-natural substrates. |

| Directed Evolution | Iterative process of mutating and selecting enzymes to enhance activity and selectivity for a desired reaction, such as C-H fluorination. nih.govresearchgate.net | Creates novel biocatalytic functions not found in nature, highly specific. | Labor-intensive screening process, success is not guaranteed. |

Integration into Advanced Protein Design and Engineering Paradigms

The ability to incorporate fluorinated phenylalanine analogs like 2,3,4-trifluorophenylalanine into proteins at specific sites is revolutionizing protein science. This is primarily achieved through the expansion of the genetic code, using engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize a nonsense codon (e.g., the amber stop codon, UAG) and insert the non-canonical amino acid during translation. nih.govbiorxiv.org

Researchers have successfully identified and developed pyrrolysine-based aminoacyl-tRNA synthetases that can efficiently and faithfully incorporate a wide range of fluorinated phenylalanines—including di-, tri-, tetra-, and penta-fluorinated versions—into proteins in both bacterial (E. coli) and mammalian (HEK 293T) cells. nih.govbiorxiv.org This capability allows for the production of proteins with precisely placed fluorine probes, enabling detailed studies of protein structure, function, and dynamics. nih.gov

The incorporation of fluorinated phenylalanines serves several key purposes in protein engineering:

Enhanced Stability: Replacing hydrocarbon amino acids with fluorinated analogs can increase the thermal and catabolic stability of proteins and peptides. This is particularly valuable for developing therapeutic proteins and vaccines with longer shelf lives and improved in vivo performance. nih.govnih.gov The increased hydrophobicity of the fluorinated side chains can strengthen hydrophobic cores, a key factor in protein folding and stability. nih.gov

Modulation of Interactions: The electron-withdrawing nature of fluorine atoms alters the electrostatic potential of the phenylalanine aromatic ring. This "tuning" of the aromatic side chain allows researchers to systematically probe the contribution of cation-π, and other aromatic interactions to protein stability, protein-ligand binding, and protein-protein interactions. nih.govelifesciences.org For example, serial fluorination can systematically weaken cation-π interactions, providing experimental evidence for their role in a protein's mechanism. nih.gov

The efficiency of these incorporation systems is now sufficient to produce the quantities of modified protein needed for biochemical characterization and even structural determination by methods like cryo-electron microscopy (cryo-EM). nih.gov

Table 2: Applications of Fluorinated Phenylalanine in Protein Engineering

| Application | Description | Key Benefit |

| Probing Cation-π Interactions | Systematically replacing a phenylalanine with analogs of increasing fluorination to weaken the electrostatic potential of the ring. | Quantifies the energetic contribution of specific aromatic interactions to protein function and stability. nih.gov |

| Enhancing Thermal Stability | Incorporating highly fluorinated analogs into the hydrophobic core of a protein. | Increases the protein's melting temperature and resistance to degradation, useful for therapeutics. nih.govnih.gov |

| Studying Protein Folding | Monitoring the ¹⁹F NMR signals of fluorinated residues at different positions as the protein folds. | Provides site-specific information about the formation of secondary and tertiary structures. nih.gov |

| Mapping Ligand Binding Sites | Observing changes in the ¹⁹F NMR spectrum of a fluorinated protein upon addition of a binding partner. | Identifies which residues are involved in the binding interface and can be used to determine binding affinities. nih.gov |

Elucidation of Specific Biochemical Pathways and Molecular Mechanisms of Action

Understanding how fluorinated amino acids like 2,3,4-Trifluoro-DL-phenylalanine interact with cellular machinery is crucial for their application as therapeutic agents or research tools. Their structural similarity to natural phenylalanine allows them to enter metabolic pathways and interact with enzymes, but the presence of fluorine often leads to altered biological activity.

Fluorinated phenylalanines can act as potent enzyme inhibitors. nih.gov For example, they can be recognized by the active site of an enzyme that normally binds phenylalanine. Once bound, the stability of the C-F bond and the altered electronic properties of the fluorinated ring can stall the catalytic process, leading to inhibition. This makes them valuable for studying enzyme mechanisms and for the development of targeted drugs.

The incorporation of these analogs into proteins can also have significant downstream effects. When a toxic antimetabolite like p-Fluoro-DL-phenylalanine is incorporated into proteins in place of phenylalanine, it can lead to the synthesis of non-functional or misfolded proteins, inducing cellular stress and potentially apoptosis. sigmaaldrich.com This mechanism is exploited in some antimicrobial and anticancer strategies.

A key area of research is to trace the metabolic fate of these compounds. By using isotopically labeled versions (e.g., with ¹⁸F or ¹³C), researchers can follow their uptake, distribution, and transformation within cells or whole organisms. This helps to identify the transporters responsible for their cellular entry and the enzymes that act upon them. nih.gov For example, many fluorinated amino acids are recognized by amino acid transporters, such as the L-type amino acid transporter (LAT), which are often upregulated in cancer cells, a property exploited in PET imaging. nih.govresearchgate.net

The general principles of elucidating a biochemical pathway involve:

Identifying mutants that are affected by the compound.

Determining if the compound or its metabolites accumulate.

Synthesizing and testing potential intermediates to see if they rescue the mutant phenotype. ableweb.org

Using labeled compounds to trace the flow of atoms through the pathway.

While the specific pathways for this compound are not yet fully detailed in the literature, the established methodologies for pathway elucidation, combined with modern analytical techniques, will be key to understanding its precise molecular mechanisms of action. ableweb.orgreading.ac.uk

Exploration of Novel Spectroscopic and Imaging Modalities with Fluorinated Amino Acids

The presence of the fluorine atom provides a unique handle for a variety of powerful spectroscopic and imaging techniques that are not applicable to natural amino acids.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine-19 (¹⁹F) nucleus is ideal for NMR studies. It has a nuclear spin of ½, is 100% naturally abundant, and is highly sensitive to NMR detection. wikipedia.org Crucially, since there are no naturally occurring fluorinated compounds in most biological systems, the ¹⁹F NMR spectrum is free of background signals. nih.gov

Key advantages of ¹⁹F NMR in studying proteins containing fluorinated phenylalanine include:

High Sensitivity to Environment: The ¹⁹F chemical shift is extremely sensitive to the local electrostatic environment, making it an exquisite probe of protein conformation, folding, and dynamics. biophysics.org Even subtle changes in protein structure upon ligand binding or thermal denaturation can be detected. nih.gov

Wide Chemical Shift Range: ¹⁹F chemical shifts span a very large range (~800 ppm), which means that even when multiple fluorinated amino acids are incorporated into a single protein, their signals are often well-resolved, allowing for site-specific analysis. wikipedia.org

Structural Information: Through-space interactions, known as Nuclear Overhauser Effects (NOEs), between ¹⁹F and ¹H nuclei can provide distance constraints, helping to define the three-dimensional structure of the protein or protein-ligand complex. biophysics.org

Positron Emission Tomography (PET) Imaging: By replacing a stable ¹⁹F atom with the positron-emitting radioisotope fluorine-18 (B77423) (¹⁸F), fluorinated amino acids can be transformed into powerful imaging agents for PET. mdpi.comnih.gov PET is a non-invasive imaging technique that allows for the three-dimensional visualization of metabolic processes in vivo. healthresearchbc.ca

¹⁸F-labeled phenylalanine analogs are particularly useful for oncology. Many tumor cells exhibit increased rates of amino acid transport and metabolism to support their rapid growth. These cancer cells often overexpress amino acid transporters, which readily import the ¹⁸F-labeled amino acid, leading to an accumulation of the radiotracer in the tumor. nih.govbenthamdirect.com This accumulation can be detected by the PET scanner, allowing for the precise localization of tumors, the staging of disease, and the monitoring of treatment response. healthresearchbc.ca Analogs like ¹⁸F-FDOPA and other fluorinated phenylalanines have become established PET tracers for brain tumors and neuroendocrine tumors. nih.govbenthamdirect.com

The development of novel ¹⁸F-labeled amino acids, including isomers of trifluorophenylalanine, is an active area of research aimed at creating tracers with higher tumor specificity and better imaging characteristics for a wider range of cancers. healthresearchbc.ca

Table 3: Spectroscopic and Imaging Techniques with Fluorinated Phenylalanine

| Technique | Principle | Application | Information Gained |

| ¹⁹F NMR Spectroscopy | Detects the signal from ¹⁹F nuclei, which is highly sensitive to the local chemical environment. wikipedia.orgbiophysics.org | Studying protein structure, folding, dynamics, and ligand binding in vitro. nih.gov | Site-specific conformational changes, protein stability, binding affinities, and structural constraints. |

| ¹⁸F PET Imaging | Detects gamma rays produced from the annihilation of positrons emitted by the ¹⁸F isotope. nih.govhealthresearchbc.ca | Non-invasive in vivo imaging of tumors and metabolic processes. benthamdirect.com | Location and metabolic activity of tumors, monitoring response to therapy, understanding drug distribution. |

| Vibrational Spectroscopy (IR) | Measures the vibrations of chemical bonds. The C-F bond has a characteristic vibrational frequency. | Studying interactions in fluorinated systems, such as amino acid dimers in the gas phase. fu-berlin.defu-berlin.de | Information on intermolecular interactions and the 3D structure of small molecular complexes. |

Q & A

Basic: What are the recommended synthetic routes for 2,3,4-Trifluoro-DL-phenylalanine, and how can enantiomeric purity be ensured?

Methodological Answer:

Synthesis typically involves electrophilic fluorination or halogen exchange on a phenylalanine precursor. For example:

- Step 1 : Protect the amino and carboxyl groups of phenylalanine using tert-butoxycarbonyl (Boc) and methyl ester groups, respectively, to prevent side reactions during fluorination .

- Step 2 : Perform directed ortho-metallation (DoM) with a lithium base, followed by reaction with a fluorinating agent (e.g., Selectfluor® or NFSI) to introduce fluorine atoms at positions 2, 3, and 4 .

- Step 3 : Deprotect the Boc and ester groups under acidic conditions.

- Enantiomeric Purity : Use chiral HPLC with columns like Chirobiotic T (teicoplanin-based) or enzymatic resolution using L-amino acid oxidase to separate D/L enantiomers .

Basic: How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ (calculated for C₉H₈F₃NO₂: 232.0483) .

- HPLC Purity : Use a C18 column (e.g., Agilent ZORBAX) with UV detection at 254 nm; ≥98% purity is standard for research-grade material .

Advanced: How do steric and electronic effects of 2,3,4-trifluoro substitution impact metabolic stability in vivo?

Methodological Answer:

- Electronic Effects : The strong electron-withdrawing nature of fluorine reduces electron density in the aromatic ring, slowing oxidative metabolism by cytochrome P450 enzymes. Compare half-life (t₁/₂) in liver microsome assays against non-fluorinated phenylalanine .

- Steric Effects : Trifluoro substitution creates steric hindrance, reducing binding to metabolic enzymes like phenylalanine hydroxylase. Use X-ray crystallography or docking simulations to analyze enzyme active-site interactions .

- In Vivo Stability Testing : Administer radiolabeled (¹⁴C) compound to rodent models and track urinary/metabolite profiles via LC-MS .

Advanced: How should conflicting data on enzyme inhibition potency be resolved?

Methodological Answer:

Conflicting results (e.g., IC₅₀ variability in decarboxylase assays) may arise from:

- Racemic vs. Enantiopure Forms : D-enantiomers often show weaker binding. Repeat assays using chirally pure samples .

- Assay Conditions : Standardize pH (optimum 7.4 for most enzymes), temperature (37°C), and cofactors (e.g., pyridoxal phosphate for decarboxylases) .

- Control Experiments : Include positive controls (e.g., α-fluoromethyl-DL-phenylalanine) and negative controls (non-fluorinated analog) .

Basic: What are optimal storage conditions to prevent decomposition?

Methodological Answer:

- Temperature : Store at −20°C in airtight, light-resistant containers to prevent photodegradation .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxyl group.

- Solubility Notes : Soluble in 0.1M HCl (10 mg/mL) but insoluble in ethyl acetate; avoid organic solvents unless specified .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to enzymes like phenylalanine hydroxylase. Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (−0.25) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of fluorine-mediated hydrogen bonds .

- QSAR Models : Train models using datasets of fluorinated amino acids to predict logP (lipophilicity) and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.